

Dibromodifluoromethane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibromodifluoromethane*

Cat. No.: *B1204443*

[Get Quote](#)

An In-depth Whitepaper on the Properties, Synthesis, and Applications of **Dibromodifluoromethane** (CAS No. 75-61-6)

Dibromodifluoromethane, also known as Halon 1202, is a halomethane with the chemical formula CBr_2F_2 .^[1] Historically recognized for its efficacy as a fire extinguishing agent, its utility in modern chemical synthesis is of increasing interest to researchers and professionals in drug development.^{[1][2]} This document provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, safety protocols, and applications.

Chemical Identification and Properties

Dibromodifluoromethane is a colorless, nonflammable liquid or gas, depending on the ambient temperature, with a characteristic odor.^{[2][3][4]} It is denser than water and is generally insoluble in water but soluble in organic solvents such as ether, acetone, and benzene.^{[2][4][5]}

Table 1: Physical and Chemical Properties of Dibromodifluoromethane

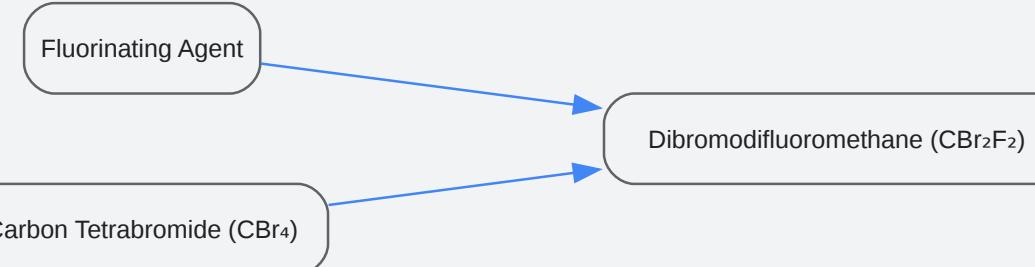
Property	Value	Source(s)
CAS Number	75-61-6	[2] [6]
Molecular Formula	CB ₂ F ₂	[1] [2]
Molecular Weight	209.82 g/mol	[1] [2]
Appearance	Colorless liquid or gas	[1] [2] [3]
Odor	Characteristic odor	[2] [3]
Boiling Point	22-23 °C (71.6-73.4 °F) at 760 mmHg	[7]
Melting Point	-142 to -141 °C (-223.6 to -221.8 °F)	[7] [8]
Density (liquid)	2.297 g/mL at 25 °C	[7]
Vapor Density	7.24 (air = 1)	[7]
Vapor Pressure	12.79 psi (88.18 kPa) at 20 °C	[7]
Solubility	Insoluble in water; soluble in ether, acetone, and benzene. [2] [5]	
LogP	1.99	[1]

Table 2: Chemical Identifiers

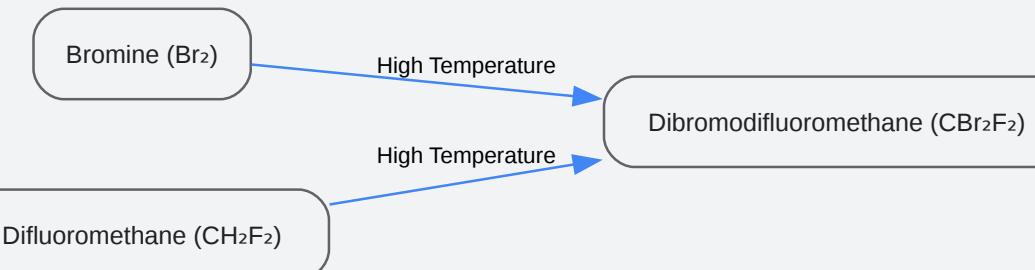
Identifier	Value	Source(s)
IUPAC Name	dibromo(difluoro)methane	[1] [2] [6]
Synonyms	Difluorodibromomethane, Halon 1202, Freon 12B2, R 12B2	[1] [6] [9]
InChI	InChI=1S/CBr2F2/c2-1(3,4)5	[1] [2]
InChI Key	AZSZCFSOHXEJQE- UHFFFAOYSA-N	[1] [2]
SMILES	C(F)(F)(Br)Br	[2]
UN Number	1941	[1] [4]

Synthesis of Dibromodifluoromethane

Dibromodifluoromethane can be synthesized through several methods, primarily involving the halogenation of methane derivatives.


Vapor Phase Bromination of Difluoromethane

One common method for producing **dibromodifluoromethane** is the vapor-phase bromination of difluoromethane (CH_2F_2).[\[1\]](#)[\[2\]](#) This reaction is typically carried out at elevated temperatures, where difluoromethane reacts with bromine (Br_2) to yield **dibromodifluoromethane**.[\[2\]](#)


Fluorination of Carbon Tetrabromide

Another synthetic route involves the fluorination of carbon tetrabromide (CBr_4).[\[1\]](#)[\[2\]](#) In this process, carbon tetrabromide is reacted with a fluorinating agent to replace two of the bromine atoms with fluorine atoms, resulting in the formation of **dibromodifluoromethane**.

Fluorination

Vapor Phase Bromination

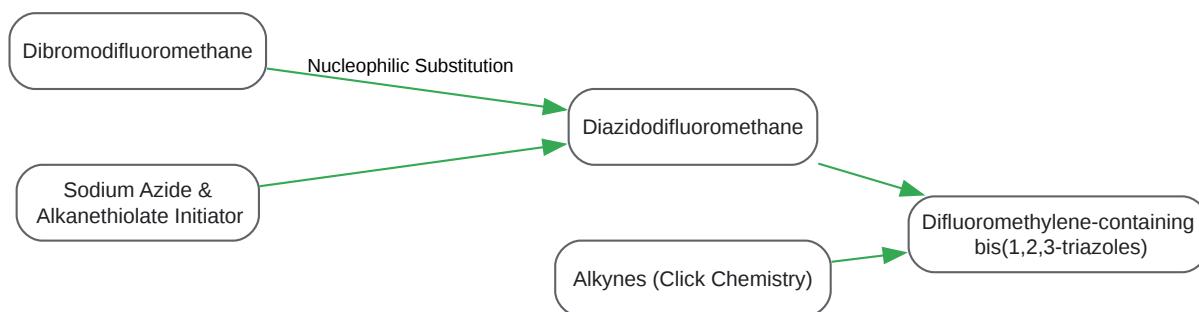
[Click to download full resolution via product page](#)

Caption: Synthesis pathways for **dibromodifluoromethane**.

Experimental Protocols and Applications

While historically used as a fire suppressant, **dibromodifluoromethane**'s role as a Class I ozone-depleting substance has curtailed this application.^[1] However, it remains a valuable reagent in organic synthesis, particularly for introducing the difluoromethylene (-CF₂-) group into molecules.

Synthesis of Diazidodifluoromethane


A notable recent application of **dibromodifluoromethane** is in the synthesis of diazidodifluoromethane.^[10] This reaction involves the nucleophilic substitution of the bromine atoms with azide ions. A study has shown that this conversion can be achieved using sodium azide with an alkanethiolate initiator.^[10] The resulting diazidodifluoromethane is a stable

precursor for creating difluoromethylene-containing bis(1,2,3-triazoles) through copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry).[10]

Role in Drug Development

The incorporation of fluorine-containing functional groups is a critical strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[11][12] The difluoromethylene group, in particular, can serve as a bioisostere for other functional groups and can modulate the physicochemical properties of a molecule.

Dibromodifluoromethane serves as a key intermediate for introducing this valuable moiety into complex organic molecules, thereby playing an indirect but significant role in the development of novel therapeutics.[13]

[Click to download full resolution via product page](#)

Caption: Synthesis of bis(1,2,3-triazoles) from **dibromodifluoromethane**.

Safety and Handling

Dibromodifluoromethane is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.[14]

Hazard Identification

It is classified as a substance that may cause drowsiness or dizziness and can displace oxygen, leading to rapid suffocation in confined spaces.[14] Direct contact with the cold liquid or gas can cause frostbite.[14]

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement	Precautionary Statement
GHS07: Exclamation mark[1]	Warning[1][15]	H420: Harms public health and the environment by destroying ozone in the upper atmosphere.[15]	P502: Refer to manufacturer or supplier for information on recovery or recycling.[15]

Exposure Controls and Personal Protection

When handling **dibromodifluoromethane**, appropriate personal protective equipment (PPE) should be worn, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16] In case of inadequate ventilation, respiratory protection is necessary.[14]

- Inhalation: Remove the person to fresh air and seek medical attention if they feel unwell.[14]
- Skin Contact: Remove contaminated clothing and rinse the skin with water.[8]
- Eye Contact: Rinse eyes with plenty of water and seek medical attention.[8]

Storage and Disposal

Store containers in a cool, well-ventilated place, protected from sunlight.[14][15] Disposal of contents and containers must be in accordance with local, national, and international regulations.[14]

Conclusion

Dibromodifluoromethane, with CAS number 75-61-6, is a compound with well-documented physical and chemical properties. While its use as a fire extinguishing agent has been phased out due to environmental concerns, it continues to be a relevant intermediate in synthetic organic chemistry.[1] Its ability to serve as a precursor for the difluoromethylene group makes it a valuable tool for researchers and scientists, particularly in the field of drug discovery and

development where the unique properties of fluorinated compounds are highly sought after.[\[11\]](#) [\[12\]](#) Strict adherence to safety protocols is essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibromodifluoromethane - Wikipedia [en.wikipedia.org]
- 2. Buy Dibromodifluoromethane | 75-61-6 [smolecule.com]
- 3. DIFLUORODIBROMOMETHANE | Occupational Safety and Health Administration [osha.gov]
- 4. Dibromodifluoromethane | CBr₂F₂ | CID 6382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Dibromodifluoromethane [chemeurope.com]
- 7. Dibromodifluoromethane = 95.0 GC 75-61-6 [sigmaaldrich.com]
- 8. DIBROMODIFLUOROMETHANE - Safety Data Sheet [chemicalbook.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. From boom to bloom: synthesis of diazidodifluoromethane, its stability and applicability in the 'click' reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05128A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bocsci.com [bocsci.com]
- 14. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
- 15. lookchem.com [lookchem.com]
- 16. DIBROMODIFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- To cite this document: BenchChem. [Dibromodifluoromethane: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1204443#dibromodifluoromethane-cas-number-and-properties\]](https://www.benchchem.com/product/b1204443#dibromodifluoromethane-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com